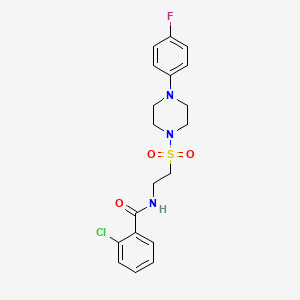
2-chloro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H21ClFN3O3S and its molecular weight is 425.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-chloro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, commonly referred to as compound 897618-67-6, is a synthetic benzamide derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic implications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzamide core.
- A chlorine atom at the 2-position.
- A piperazine moiety substituted with a fluorophenyl group.
- A sulfonyl group linked to an ethyl chain.
The molecular weight of this compound is approximately 425.9 g/mol , and its CAS number is 897618-67-6 .
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For example, studies indicate that similar benzamide derivatives can act as inhibitors of histone deacetylases (HDACs), which play critical roles in gene expression regulation .
- Antitumor Activity : Preliminary investigations suggest that this compound exhibits significant antiproliferative effects against various cancer cell lines. Its mechanism may involve inducing apoptosis and cell cycle arrest, particularly in solid tumors .
- Receptor Modulation : The piperazine ring suggests potential interactions with neurotransmitter receptors, which could imply psychotropic effects or modulation of neural pathways .
Efficacy in Cell Lines
A summary of the biological activity observed in various studies is presented in Table 1.
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | HepG2 (Liver Cancer) | 1.30 | HDAC inhibition; apoptosis induction |
| Study 2 | MCF-7 (Breast Cancer) | 18.0 | PARP inhibition; enhanced cleavage of PARP1 |
| Study 3 | A549 (Lung Cancer) | Not reported | Potential receptor modulation |
Case Study 1: HDAC Inhibition
In a study examining the effects of related benzamide compounds, it was found that this compound exhibited potent inhibition against HDAC3 with an IC50 value comparable to established inhibitors like SAHA . This suggests a promising role in cancer treatment by altering epigenetic regulation.
Case Study 2: Antiproliferative Effects
A recent investigation into the antiproliferative activities of this compound showed significant growth inhibition in HepG2 cells, with a tumor growth inhibition rate of approximately 48.89% in xenograft models . The results indicated that the compound not only inhibited cell proliferation but also promoted apoptosis and induced G2/M phase cell cycle arrest.
特性
IUPAC Name |
2-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3S/c20-18-4-2-1-3-17(18)19(25)22-9-14-28(26,27)24-12-10-23(11-13-24)16-7-5-15(21)6-8-16/h1-8H,9-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAZXOVGTVRWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














